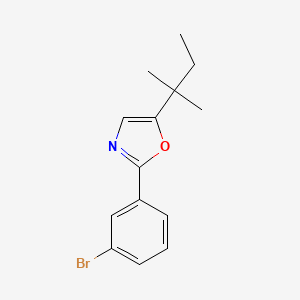
2-(3-Bromophenyl)-5-(tert-pentyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen in a five-membered ring. The presence of a bromophenyl group and a tert-pentyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with tert-pentylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-5-(tert-pentyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted oxazoles with different functional groups.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-5-(tert-pentyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the oxazole ring can contribute to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5-(tert-pentyl)oxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-Chlorophenyl)-5-(tert-pentyl)oxazole: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
2-(3-Bromophenyl)-5-(tert-butyl)oxazole: Contains a tert-butyl group instead of tert-pentyl, which can influence its steric and electronic properties.
Uniqueness
2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is unique due to the combination of the bromophenyl group and the tert-pentyl group. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions, while the tert-pentyl group can provide steric hindrance, affecting its overall stability and interactions with other molecules.
Propiedades
Fórmula molecular |
C14H16BrNO |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-5-(2-methylbutan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H16BrNO/c1-4-14(2,3)12-9-16-13(17-12)10-6-5-7-11(15)8-10/h5-9H,4H2,1-3H3 |
Clave InChI |
TYWNXICZYONGEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CN=C(O1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)



![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)




![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)
![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)
